Disodium disilicate

Descripción general

Descripción

Disodium disilicate, also known as sodium disilicate, is an inorganic compound with the chemical formula Na₂Si₂O₅. It is a member of the sodium silicate family and is commonly used in various industrial applications due to its unique chemical properties. This compound is typically found as a white, crystalline powder that is soluble in water. It is known for its ability to act as a buffering agent, corrosion inhibitor, and detergent builder.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Disodium disilicate can be synthesized through several methods. One common approach involves the reaction of sodium carbonate (Na₂CO₃) with silicon dioxide (SiO₂) at high temperatures. The reaction can be represented as follows:

Na2CO3+2SiO2→Na2Si2O5+CO2

This reaction typically occurs in a furnace at temperatures ranging from 800°C to 1000°C.

Industrial Production Methods

In industrial settings, this compound is often produced using a spray drying method. A water solution of sodium silicate with a concentration of 15-30% is spray-dried with hot air to form powdered amorphous sodium disilicate. This powdered form is then dewatered in a rotary kiln and sintered in a crystallizing kiln to form crystalline this compound . This method is energy-efficient and cost-effective.

Análisis De Reacciones Químicas

Types of Reactions

Disodium disilicate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form silicic acid and sodium hydroxide.

Na2Si2O5+H2O→2NaOH+H2Si2O5

Acid-Base Reactions: this compound reacts with acids to form silicic acid and the corresponding sodium salt.

Na2Si2O5+2HCl→2NaCl+H2Si2O5

Oxidation-Reduction: While this compound itself is not typically involved in redox reactions, it can act as a catalyst in certain oxidation processes.

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, hydrochloric acid, and other mineral acids. The reactions typically occur under ambient conditions, although elevated temperatures may be required for certain processes.

Major Products Formed

The major products formed from reactions involving this compound include silicic acid, sodium hydroxide, and various sodium salts, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Cement and Refractory Materials

Disodium disilicate serves as an effective binder in cement formulations. It enhances the mechanical properties of cement-based materials:

| Property | Value |

|---|---|

| Compressive Strength (MPa) | Up to 75 MPa |

| Elastic Modulus (GPa) | Up to 25 GPa |

| Application | Floors, non-supporting walls |

Research indicates that disilicate-based mixtures achieve significant strength while maintaining low porosity, making them suitable for various structural applications .

Detergents and Cleaning Agents

In the detergent industry, this compound functions as an auxiliary agent:

- Stabilizes hydrogen peroxide in bleaching processes.

- Acts as a deflocculant in the recycling of paper.

- Provides ruggedness to detergent granules.

The incorporation of disilicates in detergents improves their effectiveness by enhancing cleaning power and stability .

Wastewater Treatment

This compound is utilized in wastewater treatment as a coagulant and flocculant:

- Binds to colloidal particles, facilitating their aggregation.

- Enhances the removal of suspended solids through sedimentation.

This application is crucial for improving water quality in treatment facilities .

Ceramics and Pottery

In ceramics, this compound acts as a deflocculant, allowing for better shaping and forming of clay materials. Its properties contribute to:

- Improved workability of clay bodies.

- Enhanced strength of fired ceramics.

This makes it an essential additive in the production of tiles, bricks, and pottery .

Mining and Mineral Processing

This compound plays a critical role in mineral flotation processes:

- Functions as a depressant for unwanted minerals.

- Controls soluble ions in flotation circuits.

Its ability to interact with calcium ions results in the formation of insoluble compounds that aid mineral separation .

Case Study 1: Use in Cement Formulations

A study conducted on alkali-activated cements incorporating this compound demonstrated improved mechanical properties compared to traditional formulations. The compressive strength reached up to 75 MPa after 28 days of curing, showcasing its potential as a sustainable alternative to conventional cements .

Case Study 2: Wastewater Treatment Efficiency

In wastewater treatment facilities, the application of this compound significantly enhanced the removal efficiency of suspended solids. The addition led to a reduction in turbidity levels by over 50%, indicating its effectiveness as a coagulant .

Mecanismo De Acción

The mechanism of action of disodium disilicate primarily involves its ability to act as a buffering agent. It helps maintain a stable pH in various chemical and biological systems by neutralizing acids and bases. In industrial applications, this compound prevents corrosion by forming a protective layer on metal surfaces, thereby inhibiting the oxidation process.

Comparación Con Compuestos Similares

Disodium disilicate is often compared with other sodium silicates, such as sodium metasilicate (Na₂SiO₃) and sodium orthosilicate (Na₄SiO₄). While all these compounds share similar chemical properties, they differ in their silica-to-sodium ratios and specific applications:

Sodium Metasilicate: Has a higher silica content and is commonly used in industrial cleaning agents and concrete treatments.

Sodium Orthosilicate: Has a lower silica content and is used in specialized applications such as refractory materials and adhesives.

This compound is unique in its balanced silica-to-sodium ratio, making it versatile for a wide range of applications.

Actividad Biológica

Disodium disilicate, a soluble silicate compound, has garnered attention for its diverse applications in various fields, including agriculture, environmental science, and industrial processes. This article delves into the biological activity of this compound, highlighting its effects on microorganisms, potential toxicity, and applications based on recent research findings.

Chemical Structure and Properties

This compound (Na₂Si₂O₅) consists of two silicon atoms and is classified under soluble silicates. Its chemical properties allow it to interact with various biological systems, particularly in the context of microbial control and environmental applications.

Biological Activity

1. Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, a study on the efficacy of sodium silicate against various postharvest pathogens showed that it effectively inhibited the growth of fungi such as Penicillium digitatum and C. gloeosporioides. The effective concentration (EC50) values were reported as 0.06% for G. citri-aurantii, indicating a strong antifungal action at low concentrations .

Table 1: EC50 Values of Sodium Silicate Against Fungal Pathogens

| Pathogen | EC50 Concentration (%) |

|---|---|

| G. citri-aurantii | 0.06 |

| P. digitatum | 0.05 |

| P. italicum | 0.07 |

| C. gloeosporioides | 0.08 |

2. Effects on Microbial Morphology

The application of this compound has been shown to disrupt the morphology of fungal spores and hyphae, leading to cell membrane integrity loss. Microscopic observations revealed significant alterations in spore structure following treatment with sodium silicate, which may contribute to its antifungal efficacy .

Toxicological Profile

1. Skin Irritation and Sensitization

Toxicological assessments indicate that this compound does not cause significant skin irritation or sensitization in animal models. In studies involving rabbits and guinea pigs, no adverse effects were observed upon topical application . This suggests a favorable safety profile for potential use in consumer products.

2. Acute Toxicity Studies

Acute toxicity assessments reveal that the median lethal dose (LD50) varies significantly based on the molar ratio of silica to sodium oxide in soluble silicates. For instance, the LD50 for sodium silicate at a molar ratio of 0.5 was reported as 500 mg/kg body weight, while at a higher ratio of 3.38, it increased to 8650 mg/kg . This indicates a lower toxicity profile at higher silica content.

Applications in Industry and Environmental Science

This compound is utilized across various sectors due to its unique properties:

- Agriculture : Used as a biocontrol agent against fungal pathogens in crops.

- Water Treatment : Functions as an iron flocculant and alum coagulant in wastewater treatment processes, enhancing the aggregation of colloidal particles .

- Industrial Uses : Employed as a binder in sand casting and as an auxiliary agent in detergents due to its excellent binding properties .

Case Studies

Case Study 1: Efficacy in Postharvest Disease Control

In a controlled study on citrus fruits, sodium silicate was applied to reduce postharvest fungal infections. Results indicated a significant reduction in disease incidence compared to untreated controls, underscoring its potential as a natural fungicide .

Case Study 2: Environmental Impact Assessment

A study evaluated the impact of this compound on aquatic ecosystems during wastewater treatment processes. The findings suggested that it effectively reduced suspended solids without adversely affecting aquatic life, highlighting its environmental compatibility .

Propiedades

IUPAC Name |

disodium;oxido-[oxido(oxo)silyl]oxy-oxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.O5Si2/c;;1-6(2)5-7(3)4/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEVSCYDUYRAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

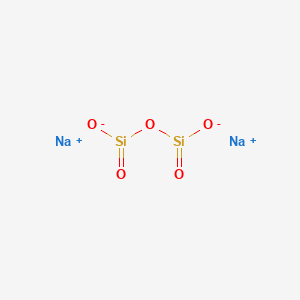

[O-][Si](=O)O[Si](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1344-09-8 (Parent) | |

| Record name | Sodium disilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50891889 | |

| Record name | Disodium disilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White powder or lumps; [BDH Laboratory Supplies MSDS] | |

| Record name | Silicic acid (H2Si2O5), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium disilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13870-28-5 | |

| Record name | Sodium disilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2Si2O5), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium disilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium disilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DISILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W64N8HUI60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.